Ethyl sorbate

Catalog No.
S606534
CAS No.
2396-84-1
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl sorbate

CAS Number

2396-84-1

Product Name

Ethyl sorbate

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N

SMILES

CCOC(=O)C=CC=CC

solubility

Slightly soluble in water; miscible in oils
soluble (in ethanol)

Synonyms

Ethyl Sorbate; (E,E)-2,4-Hexadienoic Acid Ethyl Ester; (E,E)-Ethyl 2,4-Hexadienoate; Ethyl 2,4-Hexadienoate; (2E,4E)-Ethyl Hexa-2,4-dienoate

Canonical SMILES

CCOC(=O)C=CC=CC

Isomeric SMILES

CCOC(=O)/C=C/C=C/C

The exact mass of the compound Ethyl sorbate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; miscible in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8874. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl sorbate (ethyl (2E,4E)-hexa-2,4-dienoate) is a volatile, lipophilic ester of sorbic acid that functions as an electron-deficient 1,3-diene and a specialized formulation additive. Unlike its parent acid, which is a high-melting solid, ethyl sorbate is a clear liquid at room temperature with a boiling point of approximately 196 °C . It is completely miscible in organic solvents and oils, while remaining only slightly soluble in water. In procurement and material selection, ethyl sorbate is primarily sourced for its dual functionality: it serves as a highly processable, sterically accessible diene for cycloadditions and transition-metal-catalyzed couplings, and as an active low-molecular-weight additive for thermal stabilization and fragrance compounding. Its specific molecular weight (140.18 g/mol) and liquid state make it a critical intermediate where aqueous salts or solid acids fail to integrate into non-polar matrices.

Substituting ethyl sorbate with generic in-class alternatives compromises processability, reactivity, and formulation compatibility. Sorbic acid, the parent compound, is a crystalline solid with poor solubility in non-polar solvents; its free carboxylic acid group quenches anionic initiators in polymerization and requires an additional esterification step before it can participate efficiently in homogeneous Lewis-acid catalyzed or high-pressure Diels-Alder reactions [1]. Potassium sorbate, the common salt form, is strictly limited to aqueous environments and lacks the volatility and organic miscibility required for polymer blending or fragrance applications. Furthermore, substituting ethyl sorbate with heavier esters, such as tert-butyl sorbate, introduces severe steric hindrance at the esterified terminus. This bulkiness significantly reduces reaction yields and stereoselectivity in transition-metal-catalyzed reductive couplings and anionic polymerizations[2]. Consequently, ethyl sorbate is required when a process demands a liquid, highly miscible diene with an optimal balance of electron deficiency and minimal steric obstruction.

Solvent-Free Diels-Alder Reactivity and Yield

In the synthesis of p-toluic acid precursors via Diels-Alder cycloaddition with ethylene, the physical state and solubility of the diene are critical. Sorbic acid exhibits poor solubility in many solvents and requires pre-esterification to modulate its electronic properties and processability. In contrast, ethyl sorbate acts as a highly processable liquid diene that reacts directly with ethylene without a catalyst at 463 K and 40 bar to form ethyl 4-methylcyclohex-2-enoate in a 64% yield after 18 hours [1]. This eliminates the need for intermediate solubilization steps required by the parent acid.

Evidence DimensionDirect Cycloaddition Processability
Target Compound DataLiquid state allows direct catalyst-free reaction with ethylene (64% yield of cycloadduct)
Comparator Or BaselineSorbic acid (Solid, requires pre-esterification for solubility and electronic modulation)
Quantified DifferenceElimination of pre-esterification step; direct 64% yield achieved
Conditions463 K, 40 bar ethylene pressure, 18 hours, solvent-free/catalyst-free

Procuring the ethyl ester directly bypasses the cost and time of esterifying solid sorbic acid for high-pressure, solvent-free cycloadditions.

Steric Accessibility in Transition-Metal Catalysis

When utilized in nickel-catalyzed enantioselective reductive couplings with aldehydes, the steric profile of the ester group dictates the success of the reaction. Ethyl and methyl sorbates exhibit high reactivity and excellent anti-selectivity, successfully forming the new C–C bond α to the ester group. However, when the bulkier tert-butyl sorbate is used, the compound proves to be 'much less reactive and selective' due to steric blocking at the diene terminus [1].

Evidence DimensionCatalytic Reactivity and Selectivity
Target Compound DataHigh reactivity and exquisite anti-selectivity
Comparator Or Baselinetert-Butyl sorbate (Much less reactive and selective)
Quantified DifferenceSignificant drop in yield and stereocontrol with bulky ester
ConditionsNickel-catalyzed (Ni(tBu-stb)3) reductive homoallylation with aldehydes

For fine chemical synthesis requiring high stereocontrol, buyers must select ethyl (or methyl) sorbate over heavier esters to ensure catalytic turnover and high product yield.

Thermal Coloration Suppression in EVOH Resins

In the melt-molding of ethylene-vinyl alcohol (EVOH) copolymer resins, sorbic acid esters are added to suppress thermal coloration. Patent data indicates that the molecular weight of the ester is a critical parameter, with the optimal range being 120 to 160 g/mol. Ethyl sorbate (MW 140.18 g/mol) falls perfectly within this window and is identified as 'especially preferred' over heavier analogs (e.g., butyl or pentyl sorbate). Formulations using ethyl sorbate demonstrate a higher coloration suppressing effect during preheating at 230 °C for 5 minutes without deteriorating the heat stability of the matrix [1].

Evidence DimensionColoration suppression efficiency
Target Compound DataOptimal suppression (MW 140.18 g/mol fits the 120-160 ideal range)
Comparator Or BaselineHeavier alkyl sorbates (MW > 160 g/mol)
Quantified DifferenceSuperior optical clarity retention at 230 °C
ConditionsEVOH resin melt-kneading and preheating at 230 °C for 5 minutes

Polymer manufacturers must procure ethyl sorbate rather than heavier sorbates to maximize anti-yellowing performance during high-temperature extrusion.

Precursor for Bio-based Terephthalic Acid

Because of its liquid state and high solubility, ethyl sorbate is the preferred diene for solvent-free Diels-Alder cycloadditions with ethylene. It is used to synthesize ethyl 4-methylcyclohex-2-enoate, which is subsequently dehydrogenated to ethyl p-toluate—a critical intermediate for renewable bioterephthalic acid and bio-polyesters [1].

Anti-Coloration Additive in EVOH Packaging Resins

Due to its specific molecular weight (140.18 g/mol), ethyl sorbate is utilized as a highly efficient thermal stabilizer in ethylene-vinyl alcohol (EVOH) copolymers. It suppresses yellowing and coloration during high-temperature melt-molding (e.g., 230 °C) for liquid packaging materials, outperforming bulkier sorbate esters [2].

Stereoregular Anionic Polymerization

Ethyl sorbate's lack of acidic protons (unlike sorbic acid) and minimal steric hindrance (unlike tert-butyl sorbate) make it an ideal monomer for 1,4-trans-threo-disyndiotactic polymerization. It is used in conjunction with bulky organoaluminum Lewis acids to produce highly stereoregular specialty polymers [3].

Volatile Fragrance and Flavor Compounding

Unlike non-volatile potassium sorbate salts, ethyl sorbate possesses a high vapor pressure and a distinct odor threshold (30 ppm). It is procured for flavor and fragrance formulations to impart warm, fruity, and pineapple-like notes in cosmetics and specialized food-grade coatings .

Physical Description

Colourless liquid; warm, fruity aroma

XLogP3

1.9

Density

0.936-0.939

UNII

HSR16USG4D

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 282 of 283 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2396-84-1
5941-48-0

Wikipedia

Ethyl 2,4-hexadienoate
Ethyl sorbate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,4-Hexadienoic acid, ethyl ester, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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